BenchChemオンラインストアへようこそ!

1-(but-3-yn-1-yl)azepane

Medicinal Chemistry Conformational Analysis Drug Discovery

1-(But-3-yn-1-yl)azepane (CAS 1342566-16-8) is a saturated seven-membered nitrogen heterocycle (azepane) N-substituted with a but-3-yn-1-yl group bearing a terminal alkyne. With a molecular formula C10H17N and molecular weight of 151.25 g/mol, it presents a predicted density of 0.891±0.06 g/cm³ and a predicted boiling point of 218.3±23.0 °C.

Molecular Formula C10H17N
Molecular Weight 151.2
CAS No. 1342566-16-8
Cat. No. B6147562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(but-3-yn-1-yl)azepane
CAS1342566-16-8
Molecular FormulaC10H17N
Molecular Weight151.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-1-yl)azepane (CAS 1342566-16-8): A Propargyl-Functionalized Seven-Membered Azacycle for Click Chemistry and Drug Discovery


1-(But-3-yn-1-yl)azepane (CAS 1342566-16-8) is a saturated seven-membered nitrogen heterocycle (azepane) N-substituted with a but-3-yn-1-yl group bearing a terminal alkyne. With a molecular formula C10H17N and molecular weight of 151.25 g/mol, it presents a predicted density of 0.891±0.06 g/cm³ and a predicted boiling point of 218.3±23.0 °C . The compound belongs to the propargylamine class, where the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular molecular assembly . As an azepane scaffold, it occupies a distinct region of three-dimensional chemical space compared to more common five- and six-membered saturated azacycles, offering enhanced conformational flexibility relevant to medicinal chemistry and fragment-based drug discovery .

Why 1-(But-3-yn-1-yl)azepane Cannot Be Replaced by Piperidine, Pyrrolidine, or Morpholine Analogs in Synthesis and Screening


Generic substitution of 1-(but-3-yn-1-yl)azepane with structurally similar but-3-yn-1-yl-substituted piperidine (CAS 14256-74-7), pyrrolidine (CAS 14731-40-9), morpholine (CAS 14731-39-6), or piperazine (CAS 911398-04-4) analogs introduces meaningful differences in ring size, nitrogen basicity (pKa), lipophilicity, and conformational behavior that directly affect CuAAC reaction kinetics, target binding, and lead developability. The seven-membered azepane ring adopts a wider ensemble of low-energy conformations than six- or five-membered rings, which translates into differential target engagement and pharmacokinetic profiles . Furthermore, changing the alkyne spacer from a but-3-yn-1-yl (C4) to a prop-2-yn-1-yl (C3) chain alters the steric accessibility of the terminal alkyne for click reactions and the spatial relationship between the azacycle and any conjugated payload, making results obtained with one spacer non-transferable to the other . The quantitative evidence below establishes the specific, measurable parameters that differentiate this compound from its closest alternatives.

Quantitative Differentiation Evidence: 1-(But-3-yn-1-yl)azepane vs. Closest Analogs


Ring Size and Conformational Flexibility: Azepane (7-Membered) vs. Piperidine (6-Membered) and Pyrrolidine (5-Membered)

1-(But-3-yn-1-yl)azepane contains a seven-membered saturated azacycle, whereas 1-(but-3-yn-1-yl)piperidine (CAS 14256-74-7) and 1-(but-3-yn-1-yl)pyrrolidine (CAS 14731-40-9) contain six- and five-membered rings, respectively. The larger azepane ring exhibits greater conformational flexibility with a lower energy barrier to pseudorotation, accessing a wider range of biologically relevant three-dimensional conformations. This conformational diversity has been directly correlated with enhanced target binding in protein kinase B (PKB) and PKA inhibition studies, where azepane derivatives achieved nanomolar potency through optimal conformational complementarity . Over 20 FDA-approved drugs contain an azepane or azepine core, validating this scaffold's translational relevance .

Medicinal Chemistry Conformational Analysis Drug Discovery

Physicochemical Properties: Predicted Density and Boiling Point of 1-(But-3-yn-1-yl)azepane vs. Piperidine Analog

Predicted physicochemical properties differentiate 1-(but-3-yn-1-yl)azepane from its six-membered piperidine counterpart. The azepane compound has a predicted density of 0.891±0.06 g/cm³ and a predicted boiling point of 218.3±23.0 °C , whereas 1-(but-3-yn-1-yl)piperidine (CAS 14256-74-7) exhibits a measured density of 0.8916 g/cm³ at 20 °C and a boiling point of 195.5±23.0 °C at 760 mmHg . The higher boiling point of the azepane derivative (Δ ~23 °C) reflects the increased molecular weight (151.25 vs. 137.22 g/mol) and larger ring system, which influences distillation and purification protocols.

Physicochemical Characterization Process Chemistry Procurement Specifications

Alkyne Spacer Length: But-3-yn-1-yl (C4) vs. Prop-2-yn-1-yl (C3) and Impact on CuAAC Reactivity and Conjugate Geometry

1-(But-3-yn-1-yl)azepane incorporates a C4 alkyne spacer (but-3-yn-1-yl), whereas 1-(prop-2-yn-1-yl)azepane (CAS 53678-66-3, N-propargyl azepane) bears a shorter C3 spacer (prop-2-yn-1-yl) with the alkyne directly adjacent to the nitrogen. The additional methylene unit in the but-3-yn-1-yl spacer reduces electronic withdrawal from the azepane nitrogen, resulting in a higher predicted pKa and increased basicity for the target compound compared to the N-propargyl analog . In CuAAC reactions with azide-functionalized substrates, the C4 spacer positions the triazole linkage farther from the azepane ring, which can reduce steric clash and influence the conformation of the resulting conjugate .

Click Chemistry Bioconjugation Chemical Biology

Azepane Scaffold Drug Approvals: Over 20 FDA-Approved Drugs Validate Translational Relevance Beyond Piperidine Motifs

The azepane scaffold offers distinct advantages over piperidine in drug discovery, as evidenced by the fact that more than 20 azepane- or azepine-based drugs have received FDA approval, treating conditions across oncology, metabolic disease, and CNS disorders . By contrast, while piperidine and pyrrolidine scaffolds are ubiquitous in medicinal chemistry libraries, the seven-membered azepane is significantly underrepresented in commercial screening collections . This scarcity creates an opportunity: incorporating 1-(but-3-yn-1-yl)azepane into fragment-based or diversity-oriented synthetic libraries provides access to underexploited three-dimensional chemical space that has a clinically validated translational trajectory.

Drug Discovery Scaffold Validation Pharmaceutical Development

Purity and Commercial Availability: 98% Purity from Multiple Independent Suppliers Enables Reliable Procurement

1-(But-3-yn-1-yl)azepane is commercially available at 98% purity from multiple independent suppliers, including CymitQuimica (Fluorochem brand) , ChemScene , and Leyan . This multi-supplier availability at a consistent purity specification of 98% is notable compared to the closely related 1-(but-3-yn-1-yl)piperidine, which is listed at a minimum 95% purity by the same supplier network . The higher purity specification reduces the need for additional purification steps before use in sensitive reactions such as CuAAC or in biological assays where trace impurities can generate false positives.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for 1-(But-3-yn-1-yl)azepane Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of Azepane-Containing Compound Libraries via CuAAC Click Chemistry

The terminal alkyne of 1-(but-3-yn-1-yl)azepane serves as an efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized building blocks, enabling the rapid assembly of triazole-linked conjugates. This approach has been validated for N-propargyl azepane scaffolds, where CuAAC chemistry generated triazole-linked pseudo-disaccharide iminosugars with glycosidase inhibitory activity . The C4 but-3-yn-1-yl spacer of the target compound provides an additional methylene unit compared to the N-propargyl analog (CAS 53678-66-3), positioning the triazole linkage farther from the azepane ring and reducing steric interference during conjugation, which is advantageous when coupling bulky payloads or constructing PROTAC-type heterobifunctional molecules.

Fragment-Based Drug Discovery Targeting Conformationally Demanding Binding Sites

The seven-membered azepane ring accesses a broader conformational landscape than piperidine or pyrrolidine, as demonstrated by azepane-containing PKB/PKA inhibitors that achieved nanomolar potency through optimal conformational complementarity observed in co-crystal structures . With over 20 FDA-approved drugs containing an azepane or azepine core, the scaffold has proven translational value . 1-(But-3-yn-1-yl)azepane is therefore ideally suited as a fragment for FBDD campaigns targeting binding pockets with complex topologies that cannot be adequately addressed by rigid five- or six-membered azacycles, particularly in oncology and CNS targets where conformational adaptability is a known determinant of selectivity.

Synthesis of Kinase Inhibitors and Epigenetic Modulators Requiring a Seven-Membered Azacycle

Azepane derivatives have been disclosed as potent menin-MLL protein-protein interaction inhibitors (cancer, MDS, diabetes) and as PKB/Akt signaling pathway modulators . The but-3-yn-1-yl substituent provides a synthetic handle for late-stage diversification via CuAAC, enabling systematic exploration of vector-dependent SAR around the azepane core. The commercial availability of 1-(but-3-yn-1-yl)azepane at 98% purity further ensures that SAR data generated using this building block are reproducible and not confounded by impurities, which is critical for patent applications and translational lead optimization.

Conformational Probe Development and Biophysical Studies of Ring Size-Dependent Target Engagement

The distinct conformational properties of the azepane ring relative to piperidine and pyrrolidine have been exploited to investigate substrate distortion and conformational selection in glycoside hydrolase inhibition, where azepane-based iminosugars displayed differential selectivity profiles compared to their piperidine counterparts . 1-(But-3-yn-1-yl)azepane can be conjugated to fluorophores or biotin via CuAAC to generate conformational probes that report on ring size-dependent binding preferences, directly addressing the gap in understanding how seven-membered azacycles engage biological targets differently from their six- and five-membered analogs.

Quote Request

Request a Quote for 1-(but-3-yn-1-yl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.